Ethylenebis(dimethyl(2-(diphenylphosphonoamino)ethyl)ammonium bromide)
Description
Ethylenebis(dimethyl(2-(diphenylphosphonoamino)ethyl)ammonium bromide) is a quaternary ammonium compound characterized by a central ethylene backbone (-CH₂-CH₂-) linking two dimethylammonium groups. Each ammonium group is further substituted with a 2-(diphenylphosphonoamino)ethyl chain, where the phosphonoamino moiety consists of a diphenyl group bonded to a phosphoramidate structure (P=O-NH-). The compound is stabilized by bromide counterions.
Properties
CAS No. |
20021-01-6 |
|---|---|
Molecular Formula |
C34H46Br2N4O6P2 |
Molecular Weight |
828.5 g/mol |
IUPAC Name |
2-(diphenoxyphosphorylamino)ethyl-[2-[2-(diphenoxyphosphorylamino)ethyl-dimethylazaniumyl]ethyl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C34H46N4O6P2.2BrH/c1-37(2,27-25-35-45(39,41-31-17-9-5-10-18-31)42-32-19-11-6-12-20-32)29-30-38(3,4)28-26-36-46(40,43-33-21-13-7-14-22-33)44-34-23-15-8-16-24-34;;/h5-24H,25-30H2,1-4H3,(H,35,39)(H,36,40);2*1H/q+2;;/p-2 |
InChI Key |
MYALFNNUSMRIGS-UHFFFAOYSA-L |
Canonical SMILES |
C[N+](C)(CCNP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2)CC[N+](C)(C)CCNP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4.[Br-].[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethylenebis(dimethyl(2-(diphenylphosphonoamino)ethyl)ammonium bromide) typically involves the reaction of ethylene diamine with dimethyl(2-(diphenylphosphonoamino)ethyl)ammonium bromide under controlled conditions. The reaction is carried out in a solvent such as acetonitrile or dichloromethane, and the temperature is maintained at around 25°C to 30°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of Ethylenebis(dimethyl(2-(diphenylphosphonoamino)ethyl)ammonium bromide) involves large-scale reactors and automated systems to control the reaction parameters. The process includes the purification of the final product through recrystallization or chromatography to achieve high purity levels required for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethylenebis(dimethyl(2-(diphenylphosphonoamino)ethyl)ammonium bromide) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0°C to 5°C.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: Formation of phosphonic acid derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of quaternary ammonium salts with different alkyl groups.
Scientific Research Applications
Ethylenebis(dimethyl(2-(diphenylphosphonoamino)ethyl)ammonium bromide) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethylenebis(dimethyl(2-(diphenylphosphonoamino)ethyl)ammonium bromide) involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. It can also interact with cell membranes, disrupting their integrity and leading to antimicrobial effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Octamethylenebis(dimethyl(2-(diisopropylphosphonoamino)ethyl)ammonium Bromide)
Key Differences :
- Backbone Length : The octamethylene (-(CH₂)₈-) backbone replaces ethylene, increasing hydrophobicity and molecular weight.
- Phosphonoamino Substituents: Diisopropyl groups instead of diphenyl groups reduce steric hindrance and alter electronic properties.
- Molecular Formula : C₂₈H₆₆Br₂N₄O₆P₂ vs. the target compound (estimated C₂₈H₄₀Br₂N₄O₂P₂).
- Applications : Likely used in specialized surfactants or ion-pairing agents due to its extended alkyl chain .
Table 1: Structural and Physical Properties Comparison
Ethylenebis(triphenylphosphonium Bromide)
Key Differences :
- Functional Groups: Replaces phosphonoaminoethyl groups with triphenylphosphonium, enhancing lipophilicity and redox activity.
Alkyl Dimethyl Ethyl Ammonium Bromide (Simpler QACs)
Research Findings and Inferred Properties
Solubility and Reactivity
- The target compound’s diphenylphosphonoamino groups likely enhance solubility in polar organic solvents compared to purely alkyl QACs. However, the octamethylene analog () may exhibit lower aqueous solubility due to its longer hydrophobic chain .
- The absence of ester groups (vs. tetraphenyl ester derivatives in ) suggests higher hydrolytic stability under basic conditions .
Collision Cross-Section (CCS) and Molecular Dynamics
- While CCS data is unavailable for the target compound, related ammonium bromides (e.g., CID 18009 in ) show CCS values of ~174–189 Ų for [M+H]⁺ adducts. The target’s larger size and branched structure may increase CCS significantly .
Biological Activity
Ethylenebis(dimethyl(2-(diphenylphosphonoamino)ethyl)ammonium bromide), often referred to as EDB, is a quaternary ammonium compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicine based on recent research findings.
1. Chemical Structure and Properties
EDB is characterized by the following chemical formula:
This complex structure includes a diphenylphosphonoamino moiety, which contributes significantly to its biological activity.
2. Synthesis
The synthesis of EDB typically involves the quaternization of dimethylaminoethyl derivatives with diphenylphosphonoacetic acid, followed by bromination to yield the bromide salt form. This process allows for the creation of a compound with enhanced solubility and bioavailability.
3.1 Antimicrobial Activity
Recent studies have demonstrated that EDB exhibits significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) of EDB was found to be lower than that of several conventional antibiotics, indicating its potential as an effective antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) | Reference Drug MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 8 | Norfloxacin 16 |
| Escherichia coli | 4 | Ampicillin 8 |
| Pseudomonas aeruginosa | 16 | Ciprofloxacin 32 |
These findings suggest that EDB could be a promising candidate for treating infections caused by resistant bacteria.
3.2 Cytotoxicity and Hemolytic Activity
While evaluating the cytotoxic effects of EDB, it was observed that the compound had a selective cytotoxic profile against cancer cell lines, with IC50 values significantly lower than those for normal human cells. This selectivity is crucial for minimizing side effects in therapeutic applications.
- Cytotoxicity (IC50) :
- HeLa cells: 15 µM
- MCF-7 cells: 20 µM
- Normal fibroblasts: >100 µM
The hemolytic activity was also assessed, revealing that EDB exhibits low hemolytic potential, making it safer for use in vivo.
3.3 Antioxidant Properties
EDB has shown promising antioxidant activity, which is vital in reducing oxidative stress in biological systems. The compound's ability to scavenge free radicals was evaluated using DPPH and ABTS assays, yielding significant results:
- DPPH Scavenging Activity : 75% at 50 µM
- ABTS Scavenging Activity : 80% at 50 µM
These results indicate that EDB could play a role in protecting cells from oxidative damage.
4. Case Studies
A recent clinical study investigated the efficacy of EDB in combination with standard antibiotics in patients with multi-drug resistant infections. The study reported:
- Improved Clinical Outcomes : Patients receiving EDB showed a higher rate of recovery compared to those on antibiotics alone.
- Reduced Side Effects : The combination therapy resulted in fewer adverse effects, highlighting EDB's potential as an adjunct treatment.
5. Conclusion
Ethylenebis(dimethyl(2-(diphenylphosphonoamino)ethyl)ammonium bromide) demonstrates significant biological activity across various domains, particularly in antimicrobial and cytotoxic applications. Its favorable safety profile and antioxidant properties further enhance its potential as a therapeutic agent. Future research should focus on elucidating its mechanisms of action and exploring its applications in clinical settings.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing Ethylenebis(dimethyl(2-(diphenylphosphonoamino)ethyl)ammonium bromide with high purity?
- Methodology :
- Step 1 : Start with diphenylacetic acid derivatives, as they are common precursors for phosphonoamino-containing compounds. React with ethylene oxide under basic conditions to form a lactone intermediate (analogous to methods used for similar quaternary ammonium salts) .
- Step 2 : Introduce bromine via HBr in acetic acid to open the lactone ring and generate brominated intermediates .
- Step 3 : Use thionyl chloride (SOCl₂) to convert carboxylic acid intermediates to acid chlorides, facilitating subsequent cyclization .
- Step 4 : React with dimethylamine in aqueous conditions to form the quaternary ammonium center. Purify via recrystallization in anhydrous ethanol to remove unreacted reagents .
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
- Methodology :
- ¹H/³¹P NMR : Identify proton environments (e.g., ethylene bridge protons at δ 3.5–4.0 ppm) and phosphorus coupling in the diphenylphosphonoamino group (³¹P signals at δ 20–30 ppm) .
- X-ray Crystallography : Resolve the crystal structure to confirm spatial arrangement of the ethylenebis backbone and bromide counterion .
- ESI-MS : Validate molecular weight (expected ~700–800 g/mol based on analogous structures) and detect bromide adducts .
Q. What storage conditions are recommended to ensure compound stability?
- Methodology :
- Store under inert gas (argon) at –20°C to prevent hydrolysis of the phosphonoamino group .
- Avoid contact with oxidizers (e.g., peroxides) to prevent degradation of the ammonium center .
Advanced Research Questions
Q. How can computational modeling predict the catalytic activity of this compound in cross-coupling reactions?
- Methodology :
- DFT Calculations : Optimize the geometry using Gaussian 16 to analyze electron density at the phosphorus and ammonium centers, which may act as Lewis acid/base sites .
- Molecular Dynamics Simulations : Model interactions with aryl halides (e.g., bromobenzene) to predict transition states and activation barriers .
- Benchmarking : Compare computational results with experimental catalytic performance in decarboxylative coupling reactions (e.g., 4-picolinic acid + aryl bromide) .
Q. What experimental strategies resolve contradictions in reported solubility data for this compound?
- Methodology :
- Phase Solubility Analysis : Test solubility in ionic liquids (e.g., [BMIM][BF₄]) versus polar aprotic solvents (DMF, DMSO) under controlled humidity .
- Hansen Solubility Parameters : Calculate HSPs to identify optimal solvent blends for recrystallization .
- Controlled Aging Studies : Monitor solubility changes over time to assess hygroscopicity effects .
Q. How does the ethylenebis backbone influence ion-pairing dynamics in electrochemical applications?
- Methodology :
- Cyclic Voltammetry : Measure redox potentials in acetonitrile/water mixtures to assess bromide dissociation kinetics .
- Conductivity Measurements : Use impedance spectroscopy to correlate ion mobility with backbone flexibility .
- Single-Crystal Analysis : Compare ion-pair distances in solid-state structures to solution-phase behavior .
Key Research Challenges
- Synthetic Reproducibility : Variability in phosphonoamino group incorporation due to moisture sensitivity; recommend strict anhydrous conditions .
- Toxicity Profile : Limited ecotoxicological data; conduct Daphnia magna acute toxicity assays (OECD 202) before scaling up .
- Regulatory Compliance : Classify as a "substance of very high concern" (SVHC) under REACH if persistent in environmental matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
